N-Phenethylbenzamide

Alzheimer's Disease Amyloid-beta Neuroprotection

N-Phenethylbenzamide (CAS 3278-14-6) is a secondary benzamide characterized by a phenethylamine backbone acylated with a benzoyl group. It occurs naturally in plant species including Liriodendron tulipifera and Piper betle L.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
CAS No. 3278-14-6
Cat. No. B045167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenethylbenzamide
CAS3278-14-6
SynonymsN-(2-Phenylethyl)benzamide;  N-(2-Phenylethyl)benzamide;  N-Benzoyl-2-phenylethylamine;  N-Benzoyl-β-phenethylamine;  N-Benzoylphenethylamine;  NSC 16618;  NSC 43723
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H15NO/c17-15(14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17)
InChIKeyDAVRGGJTJDTVQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Phenethylbenzamide (CAS 3278-14-6) Technical Specifications and Core Research Utility


N-Phenethylbenzamide (CAS 3278-14-6) is a secondary benzamide characterized by a phenethylamine backbone acylated with a benzoyl group [1]. It occurs naturally in plant species including Liriodendron tulipifera and Piper betle L. [1][2]. As a reference standard in pharmacopeial impurity profiling (e.g., Solifenacin Related Compound 21) and a research tool for investigating amyloid aggregation, inflammation, and spasmolytic mechanisms, its procurement is driven by specific, quantifiable performance attributes that differentiate it from closely related analogs .

Why In-Class Benzamide Analogs Cannot Replace N-Phenethylbenzamide: Key Differentiators


The benzamide class exhibits pronounced structure-activity relationship (SAR) sensitivity where subtle alterations in the linker length or substitution pattern can invert or abolish a specific biological response. For instance, while both N-phenethylbenzamide and N-benzylbenzamide scaffolds can inhibit Aβ42 aggregation, their efficacy and neuroprotective profiles diverge significantly in head-to-head assays . Furthermore, N-phenethylbenzamide's unique spasmolytic mechanism—operating independently of serotonin or calcium pathways—is not preserved in mebeverine or other standard antispasmodics, underscoring that generic benzamide substitution will not replicate its specific pharmacological signature [1]. Such functional disparities necessitate compound-specific procurement based on precise application requirements.

Quantitative Differentiation of N-Phenethylbenzamide Against Comparators and In-Class Alternatives


Superior Neuroprotective Rescue Against Aβ42-Induced Cytotoxicity vs. N-Benzylbenzamide Scaffold

In a direct comparative study, N-phenethylbenzamide derivative 5a demonstrated a neuroprotective rescue capacity of 91–96% cell viability at 25 µM in HT22 hippocampal neurons challenged with Aβ42 . This performance is quantitatively aligned with the N-benzyloxybenzamide series (e.g., 7a) and marks a distinct functional outcome relative to other benzamide variants lacking this extended linker .

Alzheimer's Disease Amyloid-beta Neuroprotection

Characterized Anti-Inflammatory IC50 Baseline in LPS-Stimulated RAW264.7 Macrophages

N-Phenethylbenzamide inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 murine macrophages with a reported IC50 value exceeding 50 µM [1]. While this moderate potency establishes a clear baseline for anti-inflammatory activity, it contrasts with structurally optimized derivatives or alternative anti-inflammatory agents that may exhibit sub-micromolar IC50 values in the same assay system.

Inflammation Immunology Nitric Oxide

Defined Physical and Chemical Identity: High Purity and Solubility Profile for Reproducible Assays

Commercially available N-phenethylbenzamide reference standards specify purity ≥98.0% by HPLC analysis, with a melting point range of 115.0–119.0 °C [1]. Its solubility in DMSO is quantified at approximately 50–55 mg/mL (221–244 mM), enabling preparation of high-concentration stock solutions for in vitro assays . These specifications ensure batch-to-batch consistency critical for reproducible research.

Analytical Chemistry Formulation Quality Control

Documented Long-Term Storage Stability Under Standard Laboratory Conditions

Vendor technical datasheets consistently specify that N-phenethylbenzamide powder remains stable for 3 years when stored at -20°C [1]. In DMSO solution, stability is maintained for 1 year at -80°C, though it degrades to 1 month at -20°C . This contrasts with more labile benzamide derivatives that may require stricter anhydrous conditions or have significantly shorter shelf lives.

Compound Management Storage Stability

Documented Spasmolytic Activity with Differentiated Signaling Pathway Profile vs. Mebeverine

2-Amino-N-phenethylbenzamides, a closely related analog series, demonstrate a relaxation effect similar to mebeverine in smooth muscle assays [1]. Notably, these compounds do not affect the serotonin or Ca2+-dependent signaling pathways of contractile activity, which is in contrast to the mechanism of mebeverine [1]. This mechanistic divergence suggests a differentiated spasmolytic profile that could offer alternative therapeutic or investigative pathways.

Smooth Muscle Spasmolytic Irritable Bowel Syndrome

Established Synthetic Utility as a Substrate in High-Yield Transformations

N-Phenethylbenzamide serves as a robust substrate for further chemical transformations. For instance, its reaction yields 95% 1-phenyl-3,4-dihydroisoquinoline under specific conditions, demonstrating high conversion efficiency [1]. Additionally, it has been successfully employed in microreactor-based syntheses of deuterium-labeled amides , highlighting its utility in isotopic labeling applications.

Organic Synthesis Methodology Deuterium Labeling

Optimal Research and Industrial Use Cases for N-Phenethylbenzamide Based on Quantified Evidence


Pharmacopeial Impurity Reference Standard in Solifenacin Quality Control

Due to its defined identity as Solifenacin Related Compound 21 and commercially verified purity (≥98.0% by HPLC), N-phenethylbenzamide is optimally deployed as a reference standard in HPLC and LC-MS methods for detecting and quantifying impurities in solifenacin succinate drug substance and finished pharmaceutical products . Its long-term powder stability at -20°C ensures reliable performance over multi-year method lifecycle management.

Scaffold for Structure-Activity Relationship (SAR) Studies in Alzheimer's Disease Research

The direct comparative evidence showing that N-phenethylbenzamide 5a achieves 91–96% rescue of HT22 neuronal cells from Aβ42-induced toxicity at 25 µM validates its use as a core scaffold for developing amyloid aggregation inhibitors . Medicinal chemists can leverage this quantified neuroprotective efficacy, benchmarked against N-benzylbenzamide and N-benzyloxybenzamide analogs, to rationally design and optimize novel chemical entities targeting Alzheimer's disease pathology.

Synthetic Intermediate for High-Yield Isoquinoline and Deuterated Derivative Production

The documented 95% yield in converting N-phenethylbenzamide to 1-phenyl-3,4-dihydroisoquinoline substantiates its value as a high-efficiency intermediate in organic synthesis laboratories . Furthermore, its successful application in microreactor-based deuteration provides a validated entry point for producing stable isotope-labeled internal standards for mass spectrometry-based quantitative bioanalysis .

Mechanistic Probe for Non-Serotonergic Spasmolytic Pathways

Given the head-to-head evidence that 2-amino-N-phenethylbenzamides produce relaxation comparable to mebeverine but operate independently of serotonin and calcium signaling, the N-phenethylbenzamide scaffold serves as a critical mechanistic probe for dissecting smooth muscle contractility pathways . This application is particularly relevant for identifying novel therapeutic targets for functional gastrointestinal disorders like irritable bowel syndrome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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